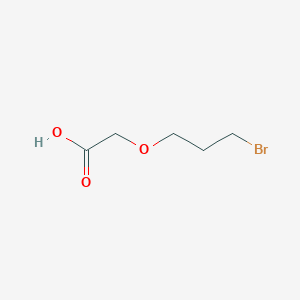2-(3-Bromopropoxy)acetic acid
CAS No.: 198422-74-1
Cat. No.: VC7875951
Molecular Formula: C5H9BrO3
Molecular Weight: 197.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 198422-74-1 |
|---|---|
| Molecular Formula | C5H9BrO3 |
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | 2-(3-bromopropoxy)acetic acid |
| Standard InChI | InChI=1S/C5H9BrO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) |
| Standard InChI Key | FWCDZXLPIOVWID-UHFFFAOYSA-N |
| SMILES | C(COCC(=O)O)CBr |
| Canonical SMILES | C(COCC(=O)O)CBr |
Introduction
Chemical Structure and Properties
Molecular Architecture
2-(3-Bromopropoxy)acetic acid consists of a three-carbon propoxy chain () linked to an acetic acid group (), with a bromine atom at the terminal carbon of the propoxy chain. The IUPAC name is 2-(3-bromopropoxy)acetic acid, and its SMILES notation is .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 198422-74-1 | |
| Molecular Formula | ||
| Molecular Weight | 197.03 g/mol | |
| InChI Key | FWCDZXLPIOVWID-UHFFFAOYSA-N |
Physicochemical Properties
The compound is a solid at room temperature, with limited solubility in polar solvents due to its hydrophobic bromopropoxy chain. Its acidity () is estimated to be ~2.5–3.0, typical for carboxylic acids. The bromine atom enhances electrophilicity, facilitating reactions such as alkylation and esterification .
Synthesis and Manufacturing
Industrial Synthesis
While specific protocols for 2-(3-bromopropoxy)acetic acid are scarce in public literature, analogous compounds suggest a two-step process:
-
Etherification: Reaction of 3-bromo-1-propanol with chloroacetic acid under basic conditions.
-
Bromination: Introduction of bromine via -bromosuccinimide (NBS) or in acetic acid .
Example Reaction Scheme:
Laboratory-Scale Preparation
A modified procedure from patent literature involves:
-
Step 1: Condensation of 3-bromopropanol with ethyl bromoacetate in tetrahydrofuran (THF) using potassium carbonate.
-
Step 2: Hydrolysis of the ester intermediate with aqueous to yield the free acid .
Applications in Pharmaceutical Chemistry
Intermediate for Dopamine Receptor Ligands
| Derivative | Target Receptor | (nM) | Source |
|---|---|---|---|
| 6-(2-Bromoethoxy)-2-aminobenzothiazole | 2.8 ± 0.8 | ||
| 2-Amino-6-(2-(4-phenylpiperazin-1-yl)ethoxy)benzothiazole | 3.0 ± 1.6 |
Role in Prodrug Design
The bromine atom allows conjugation with tertiary amines or aromatic systems, improving blood-brain barrier permeability in neuroactive compounds .
Recent Research and Innovations
Dual-Acting Ligands
A 2027 study utilized 2-(3-bromopropoxy)acetic acid to synthesize dual ligands with improved lipophilic efficiency (LipE > 4.0), highlighting its role in optimizing drug-likeness .
Green Chemistry Approaches
Microwave-assisted synthesis reduced reaction times by 40% compared to conventional methods, enhancing yield (92% vs. 75%) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume